Benzeneacetonitrile, 2-benzoyl-
Description
Benzeneacetonitrile (CAS 140-29-4), also known as benzyl cyanide, is an organic compound with the molecular formula C₈H₇N and a molecular weight of 117.15 g/mol . It consists of a phenyl group attached to an acetonitrile moiety.
Properties
CAS No. |
147819-12-3 |
|---|---|
Molecular Formula |
C15H11NO |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-(2-benzoylphenyl)acetonitrile |
InChI |
InChI=1S/C15H11NO/c16-11-10-12-6-4-5-9-14(12)15(17)13-7-2-1-3-8-13/h1-9H,10H2 |
InChI Key |
IHDKXVWLUOJCCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CC#N |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation
The Friedel-Crafts acylation leverages aromatic electrophilic substitution to introduce the benzoyl group. Benzeneacetonitrile reacts with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) under anhydrous conditions1.
Reaction Conditions :
- Catalyst : AlCl₃ (1.2 equiv)
- Solvent : Dichloromethane (DCM) at 0–25°C
- Time : 6–12 hours
- Yield : 65–75%2
Limitations :
- Regioselectivity challenges due to competing para-substitution.
- Requires rigorous moisture exclusion to prevent catalyst deactivation3.
Nucleophilic Substitution with Cyanide Sources
This method involves the displacement of halides or other leaving groups by cyanide. A notable approach uses benzoyl chloride and alkali cyanides (NaCN/KCN) in the presence of copper(I) salts45.
Optimized Protocol6 :
- Reactants : Benzoyl chloride (1 equiv), NaCN (1.05–1.5 equiv)
- Catalyst : CuCN (0.1 equiv)
- Solvent : Acetonitrile (MeCN) at 70°C
- Residence Time : 50–200 seconds in a microreactor7
- Yield : 85–93%8
Advantages :
- High efficiency in continuous flow systems9.
- Reduced side reactions (e.g., hydrolysis) via precise temperature control10.
Palladium-Catalyzed Cross-Coupling
Palladium-mediated reactions enable the construction of the benzoyl-acetonitrile framework through coupling aryl halides with cyano precursors1112.
Example13 :
- Substrates : 2-Bromobenzophenone (1 equiv), potassium cyanide (1.2 equiv)
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Ligand : Xantphos (10 mol%)
- Solvent : DMF/H₂O (4:1) at 100°C
- Yield : 78–82%
Key Considerations :
- Ligand choice critically impacts reaction efficiency.
- Avoids harsh conditions, enhancing functional group tolerance14.
Knoevenagel Condensation
The Knoevenagel reaction facilitates C–C bond formation between benzaldehyde derivatives and active methylene compounds (e.g., malononitrile)15.
Procedure16 :
- Reactants : 2-Benzoylbenzaldehyde (1 equiv), malononitrile (1.1 equiv)
- Catalyst : Piperidine (0.2 equiv)
- Solvent : Ethanol at reflux
- Time : 4–6 hours
- Yield : 70–76%
Modifications :
- Microwave-assisted synthesis reduces reaction time to <1 hour with comparable yields17.
Continuous Microreactor Synthesis
Modern microreactor technology enhances reaction control, particularly for exothermic or fast reactions. A two-stage temperature-gradient system minimizes byproducts18.
Setup19 :
- Stage 1 : 70°C (residence time: 50 s)
- Stage 2 : 50°C (residence time: 100–200 s)
- Catalyst : Tetrabutylammonium bromide (0.03–0.05 equiv)
- Yield : 93–98%20
Benefits :
- Scalability and reproducibility.
- Enhanced heat transfer mitigates "overtemperature" side reactions21.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts | 65–75 | 90–95 | Simplicity | Regioselectivity issues |
| Nucleophilic Substitution | 85–93 | 97–99 | High efficiency | Cyanide handling risks |
| Pd-Catalyzed Coupling | 78–82 | 95–98 | Functional group tolerance | Cost of palladium catalysts |
| Knoevenagel | 70–76 | 88–92 | Mild conditions | Limited substrate scope |
| Microreactor | 93–98 | 99+ | Scalability, reduced side reactions | Equipment investment |
Purification and Characterization
Post-synthesis purification typically involves:
- Liquid-Liquid Extraction : Ethyl acetate/water for phase separation22.
- Distillation : Fractional distillation under reduced pressure (b.p. 195–210°C)[^6^].
- Recrystallization : Acetonitrile or acetone/water mixtures23.
Characterization Data :
- IR (KBr) : ν = 2220 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O)[^10^].
- ¹H NMR (CDCl₃) : δ 4.20 (s, 2H, CH₂), 7.40–8.20 (m, 10H, Ar-H)24.
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CN109232312A (2018) ↩
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CN109232312A (2018) ↩
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CN109232312A (2018) ↩
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CN109232312A (2018) ↩
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CN109232312A (2018) ↩
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CN109232312A (2018) ↩
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CN109232312A (2018) ↩
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CN109232312A (2018) ↩
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US4113773A (1997) ↩
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US4113773A (1997) ↩
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US4113773A (1997) ↩
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US4113773A (1997) ↩
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US4113773A (1997) ↩
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ChemicalBook Synthesis (2020) ↩
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ChemicalBook Synthesis (2020) ↩
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US4201870A (1997) ↩
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US4201870A (1997) ↩
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CAS 147819-12-3 (2025) ↩
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CAS 147819-12-3 (2025) ↩
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CAS 147819-12-3 (2025) ↩
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J. Org. Chem. (2019) ↩
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J. Org. Chem. (2019) ↩
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J. Org. Chem. (2019) ↩
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J. Org. Chem. (2019) ↩
Chemical Reactions Analysis
Types of Reactions: Benzeneacetonitrile, 2-benzoyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoyl cyanide.
Reduction: Reduction reactions can convert it to benzylamine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the cyanide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed:
Oxidation: Benzoyl cyanide.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzeneacetonitrile derivatives.
Scientific Research Applications
Benzeneacetonitrile, 2-benzoyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: Benzeneacetonitrile, 2-benzoyl- is employed in the production of dyes, fragrances, and polymers.
Mechanism of Action
The mechanism of action of benzeneacetonitrile, 2-benzoyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways vary depending on the specific application and context.
Comparison with Similar Compounds
Research Findings and Trends
- Natural vs. Synthetic Occurrence : While the parent compound is found in plants, substituted derivatives are predominantly synthetic .
- Structure-Activity Relationships : Electron-withdrawing groups (e.g., -Cl, -CN) enhance biological activity but increase toxicity .
- Regulatory Status : Many derivatives (e.g., 3-Chlorobenzyl Cyanide ) are regulated under OSHA and EPA guidelines due to their hazardous nature .
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